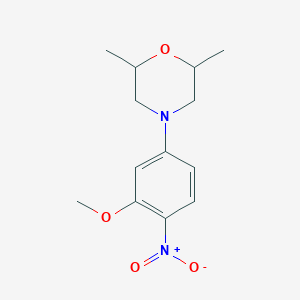
4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride
Übersicht
Beschreibung
“4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride” is a chemical compound that contains a trifluoroethyl group. This group is characterized by the presence of three fluorine atoms attached to an ethyl group . The trifluoroethyl group is known for its special properties which have led to an increasing number of applications for fluorine-containing organic compounds, especially in the field of new drug development .
Synthesis Analysis
The synthesis of compounds containing a trifluoroethyl group has been a topic of interest in recent years. For instance, an iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .Chemical Reactions Analysis
The chemical reactions involving trifluoroethyl compounds have been studied extensively. For example, an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride has been reported . This reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Alpha2-adrenergic Agonists : A study detailed an efficient synthesis route for an alpha2-adrenergic agonist, medetomidine, starting from 1-(N,N-dimethylsulfamoyl)imidazole. This showcases the role of imidazole derivatives in synthesizing important pharmaceutical agents (Kudzma & Turnbull, 1991).
- Antifungal Agent Synthesis : Another research presented the synthesis and high efficacy of a 1H-imidazole hydrochloride derivative as an antifungal agent (Ogata et al., 1983).
- Synthesis of Anticonvulsant Agents : The potential of 1-(naphthylalkyl)-1H-imidazoles as anticonvulsant agents was demonstrated, emphasizing the diverse medicinal applications of imidazole derivatives (Walker, Wallach, & Hirschfeld, 1981).
Pharmacological Applications
- Estrogen Receptor Ligands and COX Inhibitors : A study synthesized 1H-imidazoles and tested them for activity in estrogen receptor-positive cells. Some derivatives exhibited antiproliferative effects against breast cancer cell lines, and strong inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).
Material Science Applications
- Corrosion Inhibition : Imidazole derivatives were explored for their corrosion inhibition efficacy on mild steel, showcasing their potential in industrial applications (Prashanth et al., 2021).
Miscellaneous Applications
- Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride was developed as a diazotransfer reagent, highlighting its utility in organic synthesis (Goddard-Borger & Stick, 2007).
- Proton-conducting Membranes : Imidazole functionalized copolymers were synthesized and used in blend membranes for fuel cells, underlining the role of imidazole derivatives in advanced material development (Campagne et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “2,2,2-Trifluoroethyl p-toluenesulfonate”, indicates that it is combustible, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to wash thoroughly after handling .
Zukünftige Richtungen
The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This suggests that the study and application of “4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride” and similar compounds will continue to be a significant area of research in the future.
Eigenschaften
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2.ClH/c6-5(7,8)1-4-2-9-3-10-4;/h2-3H,1H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFORBSFGDQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















